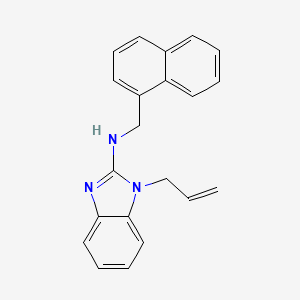

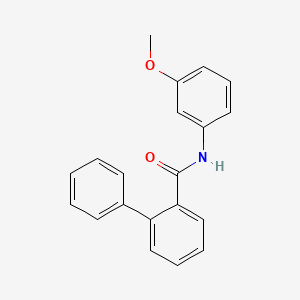

![molecular formula C10H12ClNO2 B5741557 methyl [2-(3-chlorophenyl)ethyl]carbamate](/img/structure/B5741557.png)

methyl [2-(3-chlorophenyl)ethyl]carbamate

概要

説明

Methyl [2-(3-chlorophenyl)ethyl]carbamate, also known as Sevin, is a carbamate insecticide that has been widely used for pest control in agriculture and public health. It was first introduced in the 1950s and has since been used to control a variety of insects, including beetles, moths, and aphids.

作用機序

Methyl [2-(3-chlorophenyl)ethyl]carbamate acts as an inhibitor of acetylcholinesterase, an enzyme that is essential for neurotransmitter function in insects. The inhibition of this enzyme leads to the accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of the nervous system and ultimately leading to paralysis and death of the insect.

生化学的および生理学的効果

Methyl [2-(3-chlorophenyl)ethyl]carbamate has been shown to have a variety of biochemical and physiological effects on insects. It has been found to cause oxidative stress, disrupt energy metabolism, and affect the function of various enzymes and proteins in insects.

実験室実験の利点と制限

Methyl [2-(3-chlorophenyl)ethyl]carbamate has been widely used in lab experiments due to its effectiveness as an insecticide and its low cost. However, it is important to note that the use of this compound can also have negative effects on non-target organisms and the environment.

将来の方向性

There are several future directions for research on methyl [2-(3-chlorophenyl)ethyl]carbamate. One area of interest is the development of new insecticides that are more effective and have fewer negative effects on non-target organisms. Another area of research is the study of the effects of this compound on human health and the environment. Finally, there is a need for further research on the mechanisms of insecticide resistance and the development of strategies to overcome this resistance.

科学的研究の応用

Methyl [2-(3-chlorophenyl)ethyl]carbamate has been extensively studied for its insecticidal properties. It has been used in various scientific research applications, including the study of insecticide resistance, the effects of insecticides on non-target organisms, and the development of new insecticides.

特性

IUPAC Name |

methyl N-[2-(3-chlorophenyl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-14-10(13)12-6-5-8-3-2-4-9(11)7-8/h2-4,7H,5-6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUYWCADMDYCGSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCCC1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (3-chlorophenethyl)carbamate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-{[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5741489.png)

![2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine)](/img/structure/B5741502.png)

![2-methyl-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5741513.png)

![ethyl 3-{[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5741551.png)

![3-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5741566.png)

![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea](/img/structure/B5741574.png)

![4-methoxy-N-{4-[(3-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B5741579.png)

![1-[(4-chloro-2-methylphenoxy)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5741586.png)